molecular formula C12H15BrN2O2 B13730121 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine

1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine

Cat. No.: B13730121
M. Wt: 299.16 g/mol
InChI Key: CVAASYKCPPJBHS-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 4-methyl-2-nitroaniline, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and piperidine ring also contribute to the compound’s overall reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2-nitrophenyl)piperidine
  • 1-(4-Nitrophenyl)piperidine
  • 1-(2-Nitrophenyl)piperidine

These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique combination of the bromine, methyl, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

1-(5-bromo-4-methyl-2-nitrophenyl)piperidine

InChI

InChI=1S/C12H15BrN2O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

CVAASYKCPPJBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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